1-Chloroethyl 3,3-dimethylbutanoate
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Overview
Description
1-Chloroethyl 3,3-dimethylbutanoate is an organic compound with the molecular formula C8H15ClO2. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 3,3-dimethylbutanoate can be synthesized through the esterification of 3,3-dimethylbutanoic acid with 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl 3,3-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,3-dimethylbutanoic acid and 1-chloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3,3-dimethylbutanoic acid derivatives.
Hydrolysis: 3,3-dimethylbutanoic acid and 1-chloroethanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-Chloroethyl 3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes that hydrolyze esters.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloroethyl 3,3-dimethylbutanoate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. Upon hydrolysis, the compound releases 3,3-dimethylbutanoic acid and 1-chloroethanol. The released products can then interact with various molecular targets and pathways, depending on the specific biological or chemical context.
Comparison with Similar Compounds
1-Chloroethyl 3,3-dimethylbutanoate: Unique due to its specific ester and chlorine functional groups.
3,3-Dimethylbutanoic acid: Lacks the ester and chlorine functionalities but shares the same carbon backbone.
1-Chloroethanol: Contains the chlorine and hydroxyl groups but lacks the ester functionality.
Uniqueness: this compound is unique in its combination of ester and chlorine functionalities, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
112328-31-1 |
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Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
1-chloroethyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-6(9)11-7(10)5-8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
PAVVHBNNCQGNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)CC(C)(C)C)Cl |
Origin of Product |
United States |
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